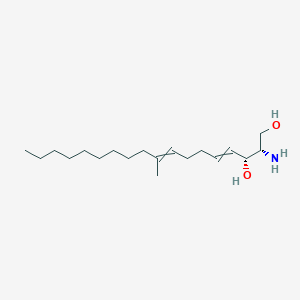
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the enantioselective synthesis, which may involve the use of chiral catalysts and specific reaction conditions to achieve the desired stereoisomer . The process often includes steps such as alkylation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds or other functional groups to simpler forms.
Substitution: Functional groups can be replaced with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Applications De Recherche Scientifique
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism by which (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction . The compound’s unique structure allows it to bind selectively to certain targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-8-(Dimethylamino)-2-[(dimethylamino)methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one
Uniqueness
What sets (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications and research endeavors.
Propriétés
Numéro CAS |
160226-28-8 |
|---|---|
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-9-methyloctadeca-4,8-diene-1,3-diol |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-10-13-17(2)14-11-9-12-15-19(22)18(20)16-21/h12,14-15,18-19,21-22H,3-11,13,16,20H2,1-2H3/t18-,19+/m0/s1 |
Clé InChI |
QCUHPIBMMDIRKL-RBUKOAKNSA-N |
SMILES isomérique |
CCCCCCCCCC(=CCCC=C[C@H]([C@H](CO)N)O)C |
SMILES canonique |
CCCCCCCCCC(=CCCC=CC(C(CO)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


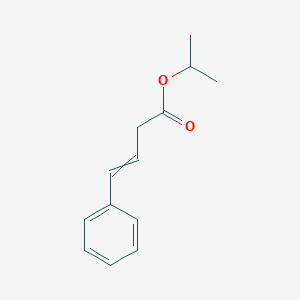
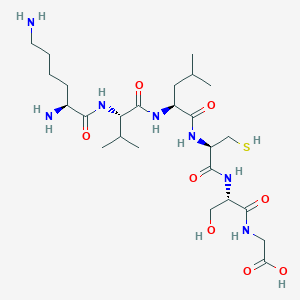
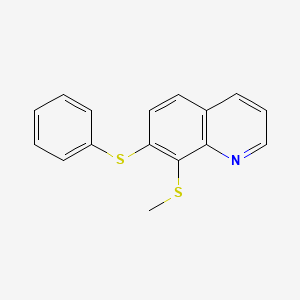
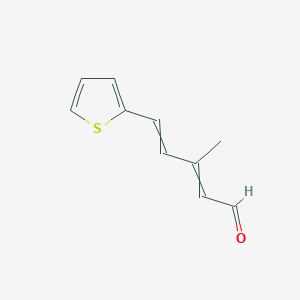
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
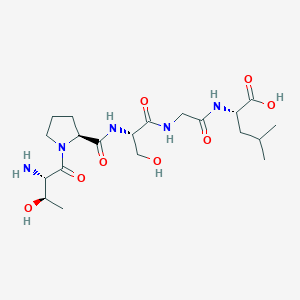
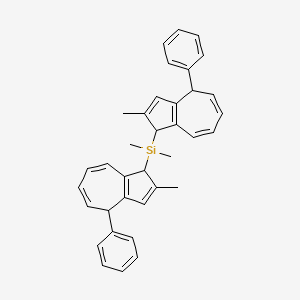
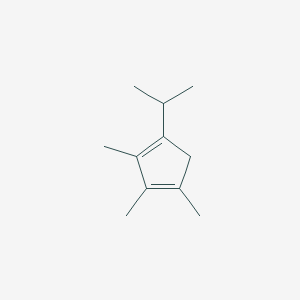
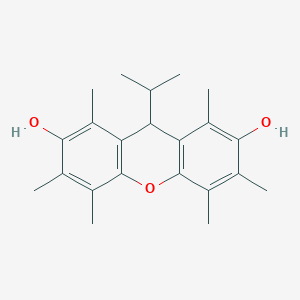
![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
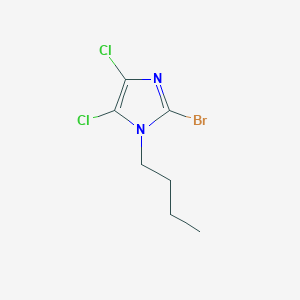
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
